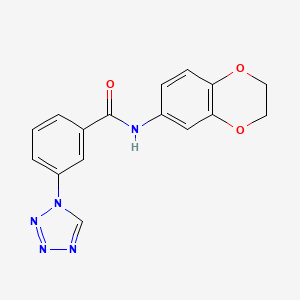

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11033552

Molecular Formula: C16H13N5O3

Molecular Weight: 323.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13N5O3 |

|---|---|

| Molecular Weight | 323.31 g/mol |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H13N5O3/c22-16(11-2-1-3-13(8-11)21-10-17-19-20-21)18-12-4-5-14-15(9-12)24-7-6-23-14/h1-5,8-10H,6-7H2,(H,18,22) |

| Standard InChI Key | ONWKWQFUEPETDQ-UHFFFAOYSA-N |

| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 323.31 g/mol | |

| CAS Registry Number | 484039-61-4 | |

| PubChem CID | 862147 |

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide involves multi-step organic reactions, typically beginning with the construction of the benzodioxin core.

Step 1: Formation of the Benzodioxin Ring

The 2,3-dihydro-1,4-benzodioxin moiety is synthesized via cyclization of catechol derivatives with dibromoethane under basic conditions. Protective groups such as acetyl or tert-butoxycarbonyl (Boc) may be employed to prevent unwanted side reactions.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Catechol, 1,2-dibromoethane, K₂CO₃, DMF | 65-70% |

| 2 | 3-cyanobenzoyl chloride, NaN₃, NH₄Cl | 50-55% |

| 3 | HATU, DIPEA, DCM | 60-65% |

Structural and Electronic Analysis

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O stretch) and 2100 cm⁻¹ (tetrazole C-N stretch).

-

NMR Spectroscopy:

Challenges and Future Directions

Synthetic Optimization

Current methodologies suffer from low yields in the tetrazole cycloaddition step (50–55%). Future work could explore microwave-assisted synthesis or flow chemistry to improve efficiency.

Toxicity Profiling

No in vivo toxicity data are available. Rodent models are needed to assess hepatotoxicity and nephrotoxicity risks before clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume